
Triphenethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Triphénylsilane, également connu sous le nom de triphénylsilane, est un composé organosilicié de formule chimique (C6H5)3SiH. Il s'agit d'un solide cristallin blanc utilisé dans diverses réactions chimiques et applications industrielles. Le composé est connu pour sa stabilité et ses propriétés chimiques uniques, ce qui en fait un réactif précieux en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le triphénylsilane peut être synthétisé par la réduction du phénylsilane (PhSiH3) à l'aide d'un agent réducteur tel que l'hydrure de lithium et d'aluminium (LiAlH4). La réaction est généralement effectuée dans des conditions anhydres et sous atmosphère gazeuse inerte afin d'éviter toute réaction secondaire indésirable. L'équation de réaction globale est la suivante :
[ 3 \text{PhSiH}_3 + 2 \text{LiAlH}_4 \rightarrow (C_6H_5)_3\text{SiH} + 2 \text{LiH} + 2 \text{AlH}_3 ]
Méthodes de production industrielle
En milieu industriel, le triphénylsilane est produit en utilisant des voies de synthèse similaires, mais à plus grande échelle. Le processus implique le contrôle minutieux des conditions de réaction pour assurer un rendement élevé et la pureté du produit final. L'utilisation de techniques de purification avancées, telles que la recristallisation et la distillation, est courante pour obtenir du triphénylsilane de haute qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le triphénylsilane subit diverses réactions chimiques, notamment:
Réduction: Il agit comme agent réducteur en synthèse organique.
Hydrosilylation: Il réagit avec les alcènes et les alcynes pour former des produits silylés.
Oxydation: Il peut être oxydé pour former des silanols et d'autres composés contenant du silicium.
Réactifs et conditions courants
Réduction: Implique généralement l'utilisation de catalyseurs tels que le cuivre et le nickel.
Hydrosilylation: Typiquement catalysée par des métaux de transition comme le platine ou le rhodium.
Oxydation: Implique souvent l'utilisation d'oxydants comme l'ozone ou le peroxyde d'hydrogène.
Principaux produits formés
Réduction: Produit des composés organiques réduits.
Hydrosilylation: Forme des alcènes et des alcynes silylés.
Oxydation: Donne des silanols et d'autres composés du silicium oxydés.
Applications de la recherche scientifique
Le triphénylsilane a une large gamme d'applications dans la recherche scientifique, notamment:
Biologie: Employé dans la modification des biomolécules et dans l'étude de la biochimie à base de silicium.
Médecine: Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme composant dans la synthèse pharmaceutique.
Industrie: Utilisé dans la production de produits chimiques de spécialité, de polymères et de matériaux avancés.
Mécanisme d'action
Le triphénylsilane exerce ses effets principalement par sa capacité à donner des ions hydrure (H-) dans les réactions chimiques. Cette propriété en fait un agent réducteur efficace. Les cibles moléculaires et les voies impliquées comprennent:
Transfert d'hydrure: L'ion hydrure est transféré au substrat, le réduisant au produit souhaité.
Activation catalytique: Les catalyseurs de métaux de transition facilitent l'activation du triphénylsilane, augmentant sa réactivité.
Applications De Recherche Scientifique
Triphenethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and in hydrosilylation reactions to synthesize various organic compounds.
Biology: Employed in the modification of biomolecules and in the study of silicon-based biochemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
Triphenethylsilane exerts its effects primarily through its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent. The molecular targets and pathways involved include:
Hydride Transfer: The hydride ion is transferred to the substrate, reducing it to the desired product.
Catalytic Activation: Transition metal catalysts facilitate the activation of this compound, enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Composés similaires
Triethylsilane (TES): Un autre donneur d'hydrure utilisé dans les réactions de réduction.
Diphénylsilane: Structure similaire mais avec deux groupes phényle au lieu de trois.
Tris(triméthylsilyl)silane: Connu pour ses propriétés réductrices radicalaires.
Unicité
Le triphénylsilane est unique en raison de sa stabilité et de son efficacité comme agent réducteur dans diverses réactions chimiques. Sa capacité à participer à la fois aux réactions d'hydrosilylation et d'oxydation en fait un réactif polyvalent en synthèse organique.
Propriétés
Numéro CAS |
18751-11-6 |
|---|---|
Formule moléculaire |
C24H28Si |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
tris(2-phenylethyl)silane |
InChI |
InChI=1S/C24H28Si/c1-4-10-22(11-5-1)16-19-25(20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-15,25H,16-21H2 |
Clé InChI |
OQDZZSNMQPRDGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC[SiH](CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


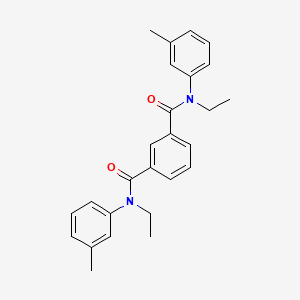





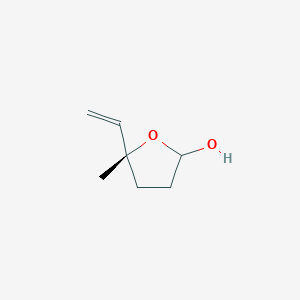
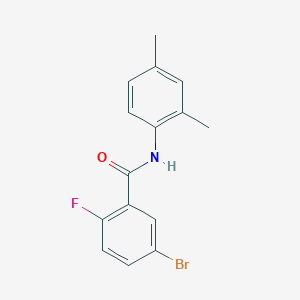
![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)
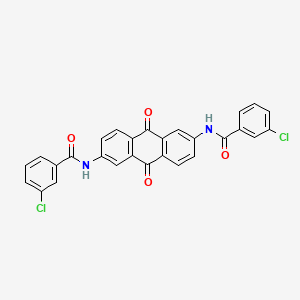

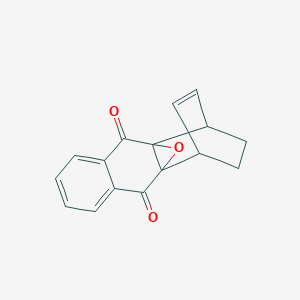
![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)
![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)
